N-(4-Amino-2-chlorophenyl)isonicotinamide

Purity specification Vendor comparison Chemical procurement

N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7) is a heterocyclic aromatic amide with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol. It is the isonicotinamide (pyridine-4-carboxamide) regioisomer of the closely related N-(4-amino-2-chlorophenyl)nicotinamide (CAS 926187-19-1).

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 926231-18-7
Cat. No. B1367939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-chlorophenyl)isonicotinamide
CAS926231-18-7
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H10ClN3O/c13-10-7-9(14)1-2-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
InChIKeyUTHKZUGFEHEVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7) — Chemical Identity, Procurement Specifications, and Comparator Context


N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7) is a heterocyclic aromatic amide with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . It is the isonicotinamide (pyridine-4-carboxamide) regioisomer of the closely related N-(4-amino-2-chlorophenyl)nicotinamide (CAS 926187-19-1) . The compound is commercially supplied as a research-grade chemical building block with typical purities of ≥95% (AKSci, CymitQuimica) or ≥98% (Leyan) , intended exclusively for research and further manufacturing use . Critically, this compound is structurally and pharmacologically distinct from niclosamide (CAS 50-65-7; 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide; C13H8Cl2N2O4; MW 327.12), despite a documented erroneous equivalence appearing in certain vendor listings .

Why In-Class Phenylamino Nicotinamide/Isicotinamide Analogs Cannot Be Interchanged with CAS 926231-18-7


Although N-(4-Amino-2-chlorophenyl)isonicotinamide shares the same molecular formula (C12H10ClN3O) and molecular weight (247.68) with its nicotinamide positional isomer (CAS 926187-19-1), the relocation of the carboxamide attachment from the pyridine 3-position to the 4-position fundamentally alters the compound's hydrogen-bonding geometry, electronic distribution, and biological target engagement profile . The isonicotinamide scaffold is specifically validated in the peer-reviewed literature as a privileged fragment for Type II kinase inhibitor design (GSK-3, MEK) that exploits the DFG-out allosteric pocket, whereas the nicotinamide regioisomer does not share this documented structural biology trajectory [1]. Furthermore, some vendor catalog entries erroneously conflate this compound with the FDA-approved anthelmintic niclosamide (CAS 50-65-7, MW 327.12) — a structurally unrelated salicylanilide — creating a material procurement risk that demands rigorous CAS-number-level identity verification before any experimental use . Generic substitution based solely on molecular formula or superficial name similarity is therefore both scientifically unjustified and a demonstrable source of experimental error.

Quantitative Procurement Evidence for N-(4-Amino-2-chlorophenyl)isonicotinamide — Comparator-Linked Differentiation Data


Purity Grade Differentiation: Leyan 98% vs. AKSci/CymitQuimica ≥95% Baseline

Among verified commercial suppliers of CAS 926231-18-7, Leyan (Shanghai Haohong Biomedical) specifies a purity of 98% for its catalog product (Cat. 1628629), whereas AKSci lists a minimum purity specification of 95% (Cat. 0687CX) and CymitQuimica (Biosynth brand) also specifies a minimum of 95% . This represents a quantifiable 3-percentage-point differential in minimum purity guarantee, which can be consequential for applications requiring high stoichiometric precision, such as fragment-based library construction or parallel medicinal chemistry arrays .

Purity specification Vendor comparison Chemical procurement

Positional Isomerism: Isonicotinamide (4-Pyridyl) Scaffold vs. Nicotinamide (3-Pyridyl) Congener in Type II Kinase Inhibitor Design

The target compound is an isonicotinamide (pyridine-4-carboxamide), structurally differentiated from its closest commercial analog N-(4-amino-2-chlorophenyl)nicotinamide (CAS 926187-19-1; pyridine-3-carboxamide) by the position of the carboxamide linkage on the pyridine ring . The isonicotinamide scaffold has been independently validated as a core pharmacophore in Type II kinase inhibitors that bind the DFG-out allosteric conformation, as demonstrated in a series of potent and highly kinase-selective GSK-3 inhibitors that achieved oral activity in a triple-transgenic mouse model of Alzheimer's disease [1]. Phenylamino isonicotinamide compounds, as a class, are also claimed as MEK inhibitors in the patent literature for the treatment of hyperproliferative diseases, with the 4-pyridylcarboxamide geometry specifically enabling engagement with the hydrophobic allosteric pocket adjacent to the ATP-binding site [2]. The nicotinamide (3-pyridyl) congener lacks this specific geometry and is not documented in the same Type II kinase inhibitor context. No published direct biochemical head-to-head comparison between these two regioisomers was identified at the time of this analysis; the evidence is class-level structural biology inference.

Type II kinase inhibitor DFG-out binding mode Isonicotinamide scaffold MEK inhibitor

Critical Identity Disambiguation: CAS 926231-18-7 Is NOT Niclosamide (CAS 50-65-7) — Molecular Formula, Molecular Weight, and IUPAC Name Orthogonal Verification

A documented procurement risk exists in the supply chain for this compound: at least one commercial vendor listing erroneously equates CAS 926231-18-7 with niclosamide, an FDA-approved anthelmintic drug . Niclosamide (CAS 50-65-7) is chemically identified as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide with molecular formula C13H8Cl2N2O4 and molecular weight 327.12 g/mol, as confirmed by PubChem CID 4477 and multiple authoritative sources [1]. In contrast, the target compound (CAS 926231-18-7) has molecular formula C12H10ClN3O and molecular weight 247.68 g/mol . The structural discordance is absolute: niclosamide is a salicylanilide with a nitro group, two chlorine atoms, and a phenolic hydroxyl, while CAS 926231-18-7 is a phenylamino isonicotinamide with a single chlorine, a free primary aniline, and no nitro or hydroxyl groups. Three orthogonal identity checkpoints are available for procurement verification: (i) CAS number (926231-18-7 vs. 50-65-7), (ii) molecular formula (C12H10ClN3O vs. C13H8Cl2N2O4), and (iii) molecular weight (247.68 vs. 327.12) [1].

Chemical identity verification Niclosamide misidentification Procurement risk management

Ortho-Chloro Substituent as Synthetic Diversification Handle vs. Des-Chloro Aniline Building Blocks

The presence of a chlorine substituent at the 2-position (ortho to the aniline nitrogen) on the phenyl ring provides a versatile synthetic handle for late-stage diversification through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), which is absent in the des-chloro analog N-(4-aminophenyl)isonicotinamide . This ortho-chloro substituent enables iterative functionalization strategies: the primary 4-amino group can be selectively derivatized first (acylation, sulfonylation, reductive amination), followed by palladium-catalyzed coupling at the 2-chloro position to introduce aryl, heteroaryl, or amino substituents . In contrast, the nicotinamide regioisomer (CAS 926187-19-1) has a predicted boiling point of 355.9±37.0 °C versus no reported experimental boiling point for the isonicotinamide, indicating a differential physical property profile that may affect purification strategy . No published quantitative reactivity comparison (e.g., relative cross-coupling yields) between these specific isomers was identified; the differentiation is based on established synthetic methodology precedents for ortho-chloroaniline substrates.

Synthetic handle Cross-coupling Aryl chloride Medicinal chemistry building block

Physical Property Data Gap Analysis — Empirically Undetermined Parameters Require In-House Characterization

A systematic review of commercial datasheets and public databases reveals that key physical property parameters for CAS 926231-18-7 — including melting point, boiling point, density, flash point, and logP — are either unreported or listed only as predicted values . This contrasts with the more extensively characterized nicotinamide regioisomer (CAS 926187-19-1), for which a predicted boiling point (355.9±37.0 °C) and density (1.409±0.06 g/cm³) are available . The absence of experimentally determined physical constants for the isonicotinamide compound places a burden on the procuring laboratory to perform in-house identity and purity verification beyond the supplier Certificate of Analysis (e.g., melting point determination, NMR, HPLC-MS) before relying on the material in quantitative experiments . This data gap also means that procurement decisions cannot currently be informed by comparative thermal stability or handling property data between vendor lots.

Physical characterization Melting point Quality control Procurement acceptance criteria

Procurement-Driven Application Scenarios for N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7)


Type II Kinase Inhibitor Fragment-Based Drug Discovery — DFG-Out Allosteric Pocket Targeting

Research groups pursuing Type II kinase inhibitors that occupy the DFG-out allosteric conformation should select the isonicotinamide regioisomer (CAS 926231-18-7) over the nicotinamide congener (CAS 926187-19-1). The isonicotinamide scaffold has been co-crystallized with GSK-3 in the DFG-out state (PDB 5F95) and is validated across multiple kinase targets as a privileged fragment for engaging the hydrophobic pocket adjacent to the ATP-binding site [1]. The 98%-purity grade from Leyan is recommended for fragment library construction where high stoichiometric accuracy is required . The ortho-chloro substituent provides a built-in synthetic handle for subsequent Pd-catalyzed diversification to explore the allosteric pocket's steric and electronic tolerance .

Procurement Risk Mitigation — CAS-Level Identity Verification Against Niclosamide Misidentification

Any procurement workflow for this compound must include a three-point orthogonal identity check — CAS number (926231-18-7), molecular formula (C12H10ClN3O), and molecular weight (247.68) — to exclude the documented risk of receiving niclosamide (CAS 50-65-7, C13H8Cl2N2O4, MW 327.12) through vendor misidentification [1]. This is particularly critical for laboratories operating under quality management systems where incoming material identity verification is mandatory. The Leyan product (Cat. 1628629) provides the highest minimum purity specification (98%) among verified suppliers and explicitly uses the correct IUPAC name without niclosamide conflation .

Parallel Medicinal Chemistry — Orthogonal Functionalization via 4-Amino and 2-Chloro Handles

For parallel synthesis campaigns requiring sequential derivatization, the target compound's two chemically orthogonal functional groups — a primary aromatic amine at the 4-position and an aryl chloride at the 2-position — enable a 'react-then-diversify' workflow [1]. The free aniline can undergo acylation, sulfonylation, or reductive amination in the first step, after which the intact C-Cl bond supports Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling to introduce structural diversity [1]. This dual-handle architecture is absent in des-chloro aniline isonicotinamides and in the flawed niclosamide substitute, making the compound uniquely suited for libraries targeting kinase hinge-region and allosteric-site SAR simultaneously.

Incoming Quality Control Characterization — Addressing Physical Property Data Gaps

Since experimentally determined melting point and boiling point data are absent from all major supplier datasheets for CAS 926231-18-7 [1], procurement planning must include allocation of analytical resources for in-house characterization upon receipt. Recommended acceptance testing includes: melting point determination (DSC or capillary), 1H/13C NMR in DMSO-d6 to confirm the characteristic isonicotinamide pyridine proton pattern (AA'XX' system at ~8.78 and ~7.82 ppm for the 4-pyridyl ring), and HPLC-MS purity verification independent of the supplier CoA . Laboratories requiring fully characterized starting materials for GLP/GMP workflows should factor this characterization overhead into procurement timelines and resource planning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Amino-2-chlorophenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.